3-Nitro-5-(trifluoromethyl)pyridine
Overview
Description
3-Nitro-5-(trifluoromethyl)pyridine is a type of trifluoromethylpyridine (TFMP), which is a biologically active fragment formed by connecting trifluoromethyl and pyridine ring . It is used as a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of TFMP and its derivatives has been widely used in the agrochemical and pharmaceutical industries . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is in high demand as a chemical intermediate for the synthesis of several crop-protection products .Molecular Structure Analysis
The molecular structure of 3-Nitro-5-(trifluoromethyl)pyridine is characterized by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Nitro-5-(trifluoromethyl)pyridine are characterized by the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Scientific Research Applications
3-Nitro-5-(trifluoromethyl)pyridine: Scientific Research Applications
Pest Control: The unique chemical structure of 3-Nitro-5-(trifluoromethyl)pyridine, which includes fluorine and a pyridine ring, contributes to its superior pest control properties compared to traditional phenyl-containing insecticides. This compound is particularly effective in the synthesis of agents used in pest management .
Crop Protection: This compound is also utilized in the production of crop-protection products. Among its derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is in high demand due to its effectiveness in protecting crops from various pests .
Pharmaceutical Industry: In the pharmaceutical sector, derivatives of 3-Nitro-5-(trifluoromethyl)pyridine are used in the synthesis of medications. For example, Ubrogepant, which contains a trifluoromethyl group, is an FDA-approved medication used for treating acute migraine with or without aura .
Future Directions
Mechanism of Action
Target of Action
3-Nitro-5-(trifluoromethyl)pyridine (TFMP) and its derivatives are primarily used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that more than two-thirds of pyrimidine fungicides belong to pyrimidinamine derivatives .
Result of Action
It is known that tfmp derivatives have superior pest control properties when compared to traditional phenyl-containing insecticides .
properties
IUPAC Name |
3-nitro-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3N2O2/c7-6(8,9)4-1-5(11(12)13)3-10-2-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTGFPIKZWZGRJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501283595 | |
Record name | Pyridine, 3-nitro-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501283595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1214323-87-1 | |
Record name | Pyridine, 3-nitro-5-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214323-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 3-nitro-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501283595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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